molecular formula C15H20N2O2S B5850560 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Número de catálogo B5850560
Peso molecular: 292.4 g/mol
Clave InChI: AMOBHRVPMMPJSK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a critical component of the innate immune system, and its activation leads to the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. TLR4 signaling is implicated in the pathogenesis of various inflammatory diseases, including sepsis, arthritis, and inflammatory bowel disease. TAK-242 has been demonstrated to inhibit TLR4 signaling and reduce inflammation in preclinical models, making it a promising therapeutic target for these diseases.

Mecanismo De Acción

TAK-242 is a selective inhibitor of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a transmembrane receptor that recognizes various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon ligand binding, 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole recruits adaptor proteins, leading to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. TAK-242 inhibits 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling by binding to an intracellular domain of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole and preventing the recruitment of adaptor proteins.
Biochemical and physiological effects:
TAK-242 has been shown to reduce inflammation in various preclinical models of inflammatory diseases. In addition to its anti-inflammatory effects, TAK-242 has also been shown to have other biochemical and physiological effects. For example, TAK-242 has been shown to reduce oxidative stress and improve mitochondrial function in a mouse model of sepsis. TAK-242 has also been shown to reduce the expression of matrix metalloproteinases (MMPs) and improve cartilage integrity in a rat model of arthritis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using TAK-242 in lab experiments is its specificity for 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. TAK-242 does not affect other TLRs or other signaling pathways, making it a useful tool for studying the role of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole in various biological processes. However, one limitation of using TAK-242 is its potential off-target effects. TAK-242 has been shown to inhibit other proteins, such as the inflammasome, at high concentrations, which may complicate the interpretation of experimental results.

Direcciones Futuras

There are several potential future directions for the development of TAK-242 as a therapeutic agent. One direction is the development of TAK-242 analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of TAK-242 in combination with other anti-inflammatory agents, such as glucocorticoids or nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the role of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling in various diseases, such as cancer and neurodegenerative diseases, is an area of active research and may provide new opportunities for the development of TAK-242 as a therapeutic agent.

Métodos De Síntesis

TAK-242 was first synthesized in 2006 by a team of researchers at Takeda Pharmaceutical Company Limited. The synthesis of TAK-242 involves a series of chemical reactions, starting with the reaction of 4-tert-butylbenzene with chlorosulfonic acid to form 4-tert-butylbenzenesulfonyl chloride. This intermediate is then reacted with 3,5-dimethylpyrazole to form TAK-242.

Aplicaciones Científicas De Investigación

TAK-242 has been extensively studied in preclinical models of various inflammatory diseases. In a mouse model of sepsis, TAK-242 was shown to improve survival and reduce inflammation by inhibiting 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. In a rat model of arthritis, TAK-242 was shown to reduce joint inflammation and cartilage damage. In a mouse model of inflammatory bowel disease, TAK-242 was shown to reduce inflammation and improve intestinal barrier function. These preclinical studies suggest that TAK-242 may have therapeutic potential for a wide range of inflammatory diseases.

Propiedades

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-11-10-12(2)17(16-11)20(18,19)14-8-6-13(7-9-14)15(3,4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOBHRVPMMPJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.